

(Rac)-BAY-985: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

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(Rac)-BAY-985 is a potent, orally active, and selective ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKK ϵ).^{[1][2][3]} This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

(Rac)-BAY-985 exerts its biological effects by directly inhibiting the kinase activity of TBK1 and IKK ϵ .^{[1][2]} These two kinases are key regulators in innate immune signaling pathways.^[3] By blocking their function, **(Rac)-BAY-985** effectively inhibits the downstream phosphorylation of Interferon Regulatory Factor 3 (IRF3).^{[1][3][4][5]} The inhibition of IRF3 phosphorylation prevents its dimerization and nuclear translocation, ultimately leading to a reduction in the transcription of type I interferons and other inflammatory genes.^[5] This mechanism underlies the compound's potential therapeutic applications in inflammatory diseases and certain cancers.

Quantitative Biological Activity

The potency and selectivity of **(Rac)-BAY-985** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency

Target	IC50 (nM)	Assay Conditions
TBK1	1.5	Not specified
TBK1	2	Low ATP concentration
TBK1	30	High ATP concentration
IKKε	2	Not specified

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Off-Target Kinase Inhibitory Potency

Off-Target	IC50 (nM)
FLT3	123
RSK4	276
DRAK1	311
ULK1	7930

Data sourced from multiple references.[\[1\]](#)[\[4\]](#)[\[9\]](#)

Table 3: Cellular Activity

Assay	Cell Line	IC50 (nM)
pIRF3 Inhibition	MDA-MB-231	74
Anti-proliferation	SK-MEL-2	900
Anti-proliferation	ACHN	7260

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[9\]](#)

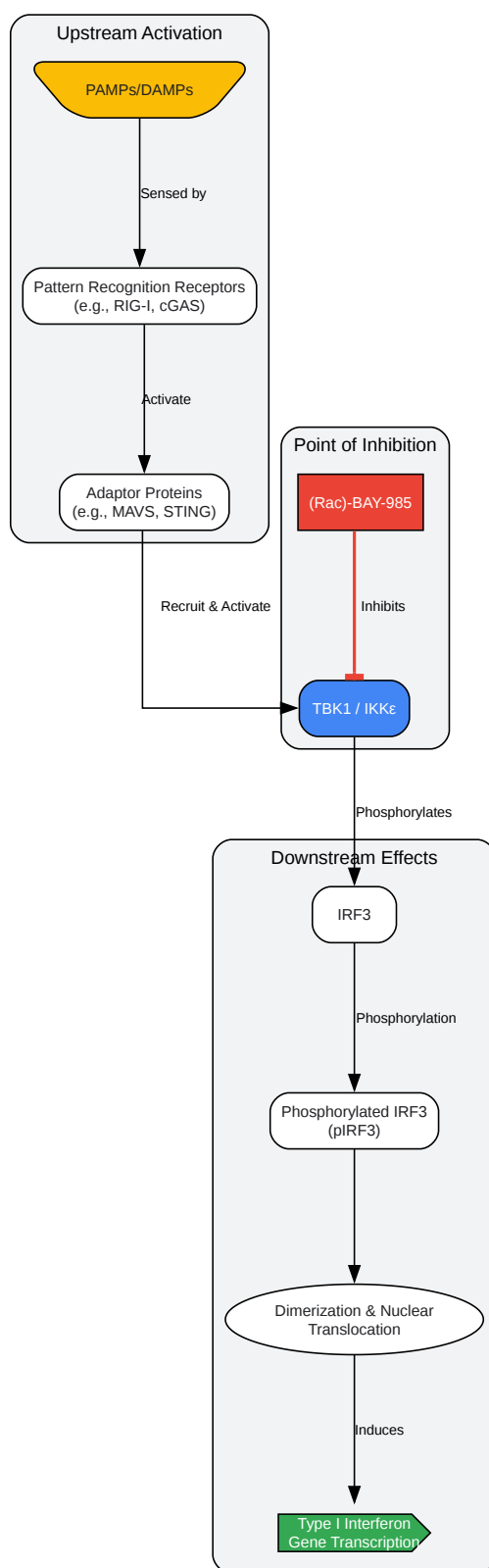
Table 4: In Vivo Pharmacokinetics (Rat)

Parameter	Value	Unit
Clearance (CLb)	4.0	L/h/kg
Volume of Distribution (Vss)	2.9	L/kg
Terminal Half-life (t1/2)	0.79	h

Data sourced from a single reference.[5]

Signaling Pathway Inhibition

(Rac)-BAY-985 targets the TBK1/IKK ϵ complex, a critical node in intracellular signaling pathways that respond to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates the canonical pathway inhibited by **(Rac)-BAY-985**.



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Figure 1: (Rac)-BAY-985 inhibits the TBK1/IKKε signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of results and for designing further studies. The following sections provide an overview of the protocols used to characterize **(Rac)-BAY-985**.

TR-FRET-Based Kinase Activity Inhibition Assay

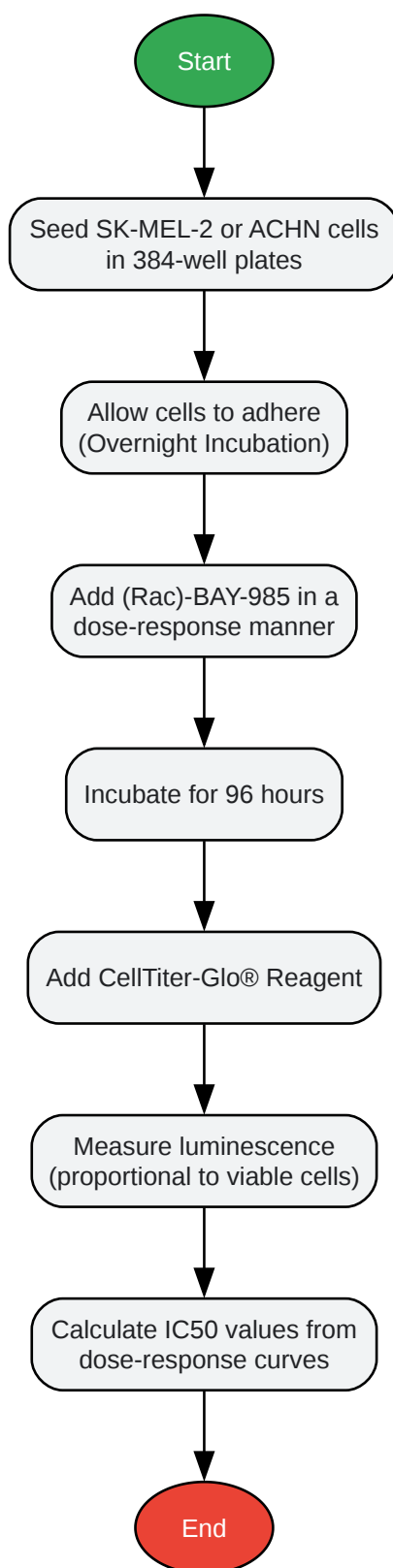
This assay is employed to determine the in vitro potency of **(Rac)-BAY-985** against purified kinases.

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of kinase activity by quantifying the phosphorylation of a biotinylated peptide substrate by the recombinant human enzyme.
- Methodology:
 - Recombinant human kinases (TBK1, IKK ϵ , and off-target kinases) are incubated with a biotinylated peptide substrate and ATP.
 - **(Rac)-BAY-985** is added in a dose-response manner.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.
 - If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
 - The signal is measured using a suitable plate reader, and IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This assay is used to assess the anti-proliferative effects of **(Rac)-BAY-985** on cancer cell lines.

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
- Methodology:
 - Cancer cell lines (e.g., SK-MEL-2, ACHN) are seeded in 384-well microtiter plates at a specific density (e.g., 800 cells/well for SK-MEL-2, 300 cells/well for ACHN) and allowed to adhere overnight.[2]
 - **(Rac)-BAY-985** is added to the cells at various concentrations.[2]
 - The plates are incubated for a specified period (e.g., 96 hours).[2]
 - CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2]
 - Luminescence is measured using a plate reader.[2]
 - IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.



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Figure 2: Workflow for the cell proliferation assay.

pIRF3 Cell-Based Mechanistic Assay

This assay quantifies the ability of **(Rac)-BAY-985** to inhibit the phosphorylation of its direct downstream target, IRF3, in a cellular context.

- Principle: This assay measures the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway.
- Methodology:
 - MDA-MB-231 cells, engineered to express a reporter construct, are treated with varying concentrations of **(Rac)-BAY-985**.[\[4\]](#)[\[9\]](#)
 - The cells are then stimulated to activate the TBK1/IKK ϵ pathway (e.g., with a PAMP or DAMP).
 - After a defined incubation period, the cells are lysed.
 - The amount of phosphorylated IRF3 in the cell lysates is quantified, typically using an immunoassay format such as ELISA or a TR-FRET-based method.
 - The IC₅₀ value is calculated based on the reduction of the pIRF3 signal in the presence of the inhibitor.

Summary

(Rac)-BAY-985 is a well-characterized dual inhibitor of TBK1 and IKK ϵ . Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is supported by robust in vitro and cellular data. The provided quantitative data and experimental outlines offer a solid foundation for researchers interested in utilizing this compound as a chemical probe to investigate the roles of TBK1 and IKK ϵ in health and disease, or for those in the early stages of related drug discovery programs. While the compound has shown anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be limited, which may be attributed to its pharmacokinetic properties.[\[1\]](#)[\[5\]](#) Further research may focus on optimizing the in vivo characteristics of this class of inhibitors.

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